Ivabradine-d3
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Overview
Description
Ivabradine-d3 is a deuterated form of Ivabradine, a medication primarily used for the symptomatic management of heart-related chest pain and heart failure. This compound is a labeled compound used in scientific research to study the pharmacokinetics and metabolic pathways of Ivabradine. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems without altering its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ivabradine-d3 involves the incorporation of deuterium atoms into the Ivabradine molecule. One common method is the catalytic hydrogenation of Ivabradine in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. The final product is purified using chromatographic techniques to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: Ivabradine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ivabradine-d3 is widely used in scientific research due to its labeled nature. Some key applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of Ivabradine in biological systems.
Metabolic Pathway Analysis: Researchers use this compound to trace metabolic pathways and identify metabolites.
Drug Interaction Studies: this compound helps in understanding how Ivabradine interacts with other drugs and its impact on metabolic enzymes.
Biological Research: this compound is used in studies related to heart rate regulation and cardiac function
Mechanism of Action
Ivabradine-d3, like Ivabradine, exerts its effects by selectively inhibiting the “funny” current (If) in the sinoatrial node of the heart. This inhibition reduces the heart rate without affecting other cardiac ionic channels. The molecular target of this compound is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the HCN4 subtype. By slowing the diastolic depolarization slope, this compound reduces the heart rate and improves myocardial oxygen supply .
Comparison with Similar Compounds
Ivabradine: The non-deuterated form of Ivabradine-d3, used for similar therapeutic purposes.
Beta Blockers (e.g., Atenolol): These drugs also reduce heart rate but through a different mechanism involving beta-adrenergic receptors.
Calcium Channel Blockers (e.g., Amlodipine): These drugs reduce heart rate and blood pressure by inhibiting calcium ion influx in cardiac and smooth muscle cells
Uniqueness of this compound: this compound is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. Unlike beta blockers and calcium channel blockers, this compound specifically targets the If current, providing a more selective approach to heart rate reduction without significant inotropic effects .
Properties
CAS No. |
1217977-70-2 |
---|---|
Molecular Formula |
C27H33D3N2O5 |
Molecular Weight |
471.60 |
Appearance |
white powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
155974-00-8 (unlabelled) |
Synonyms |
3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino-d3]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-on |
tag |
Ivabradine |
Origin of Product |
United States |
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